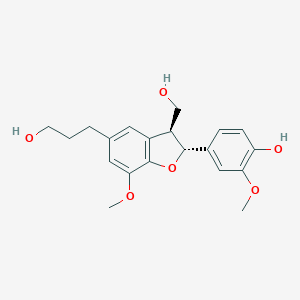

5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)-

描述

5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- is a lignan, a type of secondary metabolite found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is specifically derived from the radical-radical coupling of monolignols, such as coniferyl alcohol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- typically involves the dehydrogenative coupling of monolignols. This process can be catalyzed by peroxidases or laccases in the presence of hydrogen peroxide or molecular oxygen . The reaction conditions often require a controlled environment to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- is less common due to the complexity of the synthesis and the need for specific enzymes. biotechnological approaches using cultured plant cells have been explored to produce this compound with high stereoselectivity .

化学反应分析

Types of Reactions

5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different stereoisomers.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce different stereoisomers of the original compound .

科学研究应用

Structural Characteristics

This compound features a unique structure characterized by a benzofuran moiety and multiple hydroxyl and methoxy groups. Its molecular formula is C19H20O5, with a molecular weight of approximately 328.4 g/mol. The presence of these functional groups contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Applications in Drug Development

The structural features of 5-Benzofuranpropanol make it an attractive candidate for drug development:

- Lead Compound for New Drugs : Its diverse biological activities position it as a lead compound for developing new pharmaceuticals targeting oxidative stress-related diseases and infections.

- Modification Potential : The presence of hydroxyl and methoxy groups allows for chemical modifications to enhance efficacy and reduce side effects, making it suitable for further research in medicinal chemistry .

- Antioxidant Activity Evaluation

-

Hepatoprotective Research

- Investigations into similar compounds have revealed mechanisms by which they protect liver cells from damage induced by toxic substances. This suggests that 5-Benzofuranpropanol could be explored for similar protective roles in hepatotoxicity models.

- Antimicrobial Studies

作用机制

The mechanism of action of 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, such as superoxide dismutase and catalase.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential

相似化合物的比较

Similar Compounds

(2S,3R)-Dihydrodehydroconiferyl alcohol: This is the enantiomer of 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- and has similar biological activities.

Erythro-guaiacylglycerol-β-O-4′-coniferyl ether: Another lignan with antioxidant properties.

Threo-guaiacylglycerol-β-O-4′-coniferyl ether: Similar to erythro-guaiacylglycerol-β-O-4′-coniferyl ether but with different stereochemistry.

Uniqueness

5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its high antioxidant and anti-inflammatory activities make it a valuable compound for research and potential therapeutic applications .

生物活性

5-Benzofuranpropanol, specifically the compound 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)-, is a member of the benzofuran class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles various studies to elucidate the biological activities associated with this compound.

Chemical Structure

The structure of 5-Benzofuranpropanol can be represented as follows:

This compound features a benzofuran core with specific hydroxyl and methoxy substitutions that may influence its biological properties.

Anticancer Activity

Research has indicated that derivatives of benzofurans exhibit significant anticancer properties. For instance, a study highlighted that similar compounds showed IC50 values against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Benzofuranpropanol | MCF-7 (breast cancer) | 15.0 |

| 5-Benzofuranpropanol | MDA-MB-231 (breast cancer) | 13.71 |

| Compound from S. perkinsiae | HeLa (cervical cancer) | 5.3 |

| Compound from S. camporum | Hep-2 (larynx carcinoma) | 3.6 |

These results suggest that 5-Benzofuranpropanol may have comparable or superior activity against specific cancer cell lines when compared to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of benzofurans have also been explored. In one study, various benzofuran derivatives demonstrated moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated using disk diffusion methods:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 5-Benzofuranpropanol | Staphylococcus aureus | 11 |

| Schizandriside | Staphylococcus aureus | 11 |

While the specific activity of 5-Benzofuranpropanol was not detailed in all studies, its structural similarities to other active compounds suggest potential efficacy .

The mechanisms through which benzofurans exert their biological effects are varied and include:

- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

- Antioxidant Activity : Scavenging free radicals which can prevent oxidative stress-related damage to cells.

- Enzyme Inhibition : Some studies have indicated that benzofurans can inhibit specific enzymes involved in tumor proliferation and bacterial growth .

Case Studies

- Cytotoxic Effects : A study conducted on the cytotoxic effects of benzofurans found that certain derivatives effectively inhibited the growth of MCF-7 cells with an IC50 value comparable to traditional chemotherapeutics.

- Antibacterial Screening : Another investigation into the antibacterial properties revealed that while most compounds were inactive at concentrations up to 50 µg/disk, certain derivatives showed promising results against pathogenic bacteria.

属性

IUPAC Name |

4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLZVJIHPWRSQQ-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126253-41-6 | |

| Record name | Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126253416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRODEHYDROCONIFERYL ALCOHOL, (7R,8S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B91L473ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7R,8S-Dihydrodehydrodiconiferyl alcohol?

A1: The molecular formula of 7R,8S-Dihydrodehydrodiconiferyl alcohol is C20H24O6, and its molecular weight is 360.4 g/mol.

Q2: What spectroscopic data is available for characterizing 7R,8S-Dihydrodehydrodiconiferyl alcohol?

A2: Researchers utilize various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV) spectroscopy, and Circular Dichroism (CD) spectroscopy, to elucidate the structure and properties of 7R,8S-Dihydrodehydrodiconiferyl alcohol. These techniques provide information about the compound's connectivity, functional groups, stereochemistry, and interactions with light. [, , , , , , , , , , , , , , ]

Q3: Has 7R,8S-Dihydrodehydrodiconiferyl alcohol demonstrated any notable biological activity?

A3: Yes, 7R,8S-Dihydrodehydrodiconiferyl alcohol, alongside other isolated compounds, exhibited a protective effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. [] Furthermore, it has shown significant inhibitory effects on lipopolysaccharide (LPS)-stimulated prostaglandin E2 (PGE2) production in RAW 264.7 cells, suggesting potential anti-inflammatory properties. []

Q4: Which plant species are known to contain 7R,8S-Dihydrodehydrodiconiferyl alcohol?

A4: 7R,8S-Dihydrodehydrodiconiferyl alcohol has been isolated from a variety of plant species, including but not limited to:

- Salacia chinensis []

- Xanthium sibiricum []

- Viola philippica []

- Campanula takesimana []

- Lonicera japonica []

- Hedyotis uncinella []

- Amorphophallus konjac []

- Codonopsis pilosula []

- Litsea cubeba []

- Michelia compressa []

- Spiraea salicifolia []

- Leontopodium leontopodioides []

- Arctium lappa []

- Quercus glauca []

- Vitis thunbergii var. taiwaniana []

- Magnolia biondii []

- Cornus officinalis []

- Litchi chinensis []

- Securidaca inappendiculata []

- Neoalsomitra integrifoliola []

- Acanthopanax senticosus []

Q5: Have there been any studies investigating the potential of 7R,8S-Dihydrodehydrodiconiferyl alcohol derivatives or structural analogs?

A5: While the provided research focuses primarily on isolating and characterizing 7R,8S-Dihydrodehydrodiconiferyl alcohol, several studies identified closely related compounds, including glycosylated derivatives. For example, researchers found (7R,8S)-dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside in Viola philippica, Campanula takesimana, Litsea cubeba, Leontopodium leontopodioides, Quercus glauca, and Securidaca inappendiculata. [, , , , , ] These findings suggest that structural modifications, such as glycosylation, may occur naturally and could be explored further to understand their influence on the compound's activity and properties.

Q6: What analytical methods are typically used to detect and quantify 7R,8S-Dihydrodehydrodiconiferyl alcohol?

A6: High-performance liquid chromatography (HPLC), often coupled with techniques like mass spectrometry (HPLC-MS), is commonly employed for separating, identifying, and quantifying 7R,8S-Dihydrodehydrodiconiferyl alcohol in complex plant extracts. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。